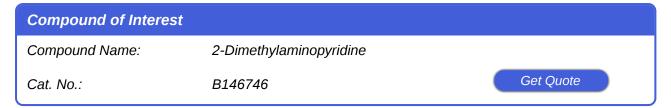


An In-depth Technical Guide to the Physical Properties of 2-Dimethylaminopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Dimethylaminopyridine** (2-DMAP). The information is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and chemical analysis. This document summarizes key physical constants, solubility characteristics, and spectral data, and outlines standard experimental methodologies for their determination.

General Physical and Chemical Properties

2-Dimethylaminopyridine, an isomer of the more commonly used catalyst 4-DMAP, is a pyridine derivative. Its physical state under standard conditions is typically a clear, colorless to light yellow liquid.[1] The key identifying and physical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	N,N-dimethylpyridin-2-amine	[2]
CAS Number	5683-33-0	[3][4]
Molecular Formula	C7H10N2	[3][4]
Molar Mass	122.17 g/mol	[2][3][4]
Appearance	Clear, colorless to light yellow liquid	[1]
Odor	Characteristic amine-like odor	[5]
Melting Point	182 °C (Note: This value from one source seems unusually high for a liquid at room temp.)	[6]
Boiling Point	191 °C (lit.)	[1][3]
Density	0.984 g/mL at 25 °C (lit.)	[1][3]
Refractive Index (n20/D)	1.559 (lit.)	[1][3]
рКа	9.7 (in water)	[5]

Solubility Profile

The solubility of a compound is a critical parameter for its application in various reaction media. **2-Dimethylaminopyridine** exhibits solubility in water and is more readily soluble in many common organic solvents.[1][5]



Solvent	Solubility	Source
Water	Soluble / Slightly soluble	[1][5]
Ethanol	Soluble	[5]
Ether	Soluble	[5]
Chloroform	Soluble	[5]
Toluene	Soluble (used as a reaction solvent)	[1]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of **2-Dimethylaminopyridine**.

Technique	Key Data Points	Source
¹ H NMR	Spectra available for reference.	[7]
¹³ C NMR	Spectra available for reference.	[7]
Infrared (IR) Spectroscopy	FTIR, ATR-IR, Near-IR, and Vapor Phase IR spectra have been recorded.	[2]
Mass Spectrometry (MS)	GC-MS data available; Top 5 Peaks (EI, 70 eV): m/z 15, 42, 107, 93, 28.	[2]
Raman Spectroscopy	FT-Raman spectra available for reference.	[2]

Experimental Protocols



The determination of physical properties relies on standardized laboratory procedures. Below are detailed methodologies for measuring key physical constants of **2-Dimethylaminopyridine**.

4.1. Determination of Boiling Point

The boiling point is a crucial indicator of purity. The atmospheric boiling point of 2-DMAP is cited as 191 °C.[1][3]

- Apparatus: A distillation flask, condenser, thermometer, heating mantle, and boiling chips.
- Protocol:
 - Place a small volume of 2-Dimethylaminopyridine into the distillation flask along with a few boiling chips to ensure smooth boiling.
 - Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
 - Begin heating the flask gently.
 - Record the temperature at which the liquid boils and a stable ring of condensate forms on the thermometer. This temperature is the boiling point.
 - If performed at a pressure other than 1 atm, a pressure correction (e.g., using a nomograph) must be applied to determine the normal boiling point.



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Caption: Experimental workflow for determining the boiling point.



4.2. Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

 Apparatus: A calibrated refractometer (e.g., an Abbe refractometer), a constant temperature water bath, and a pipette.

Protocol:

- Ensure the refractometer prisms are clean. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
- Set the circulating water bath to the desired temperature (typically 20°C, for n20/D).
- Using a pipette, place a few drops of 2-Dimethylaminopyridine onto the lower prism of the refractometer.
- Close the prisms carefully to spread the liquid into a thin film.
- Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Read the refractive index from the instrument's scale.
- Clean the prisms thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

4.3. Determination of pKa

The pKa value indicates the strength of a base. A higher pKa value corresponds to a stronger base. The pKa of 2-DMAP is reported as 9.7.[5]

- Apparatus: A calibrated pH meter, a burette, a magnetic stirrer, a beaker, a standard acidic solution (e.g., 0.1 M HCl), and an analytical balance.
- Protocol (Potentiometric Titration):

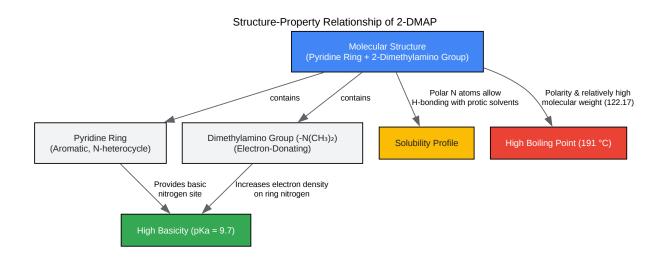


- Accurately weigh a sample of 2-Dimethylaminopyridine and dissolve it in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
- Fill the burette with the standard HCl solution.
- Record the initial pH of the 2-DMAP solution.
- Begin adding the HCl titrant in small, precise increments, recording the pH after each addition.
- Continue the titration past the equivalence point (the point of rapid pH change).
- Plot the pH versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve.
- The pH at the half-equivalence point (where half of the 2-DMAP has been neutralized) is equal to the pKa of its conjugate acid. The pKa of the base itself can be calculated from this value.

Structure-Property Relationships

The physical properties of **2-Dimethylaminopyridine** are a direct consequence of its molecular structure. The presence of the electron-donating dimethylamino group at the 2-position of the pyridine ring significantly influences its basicity and nucleophilicity.





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Caption: Relationship between 2-DMAP's structure and its key properties.

The dimethylamino group, through an inductive effect, donates electron density to the pyridine ring. This increases the electron density on the ring's nitrogen atom, making its lone pair of electrons more available to accept a proton. Consequently, 2-DMAP is a significantly stronger base than pyridine itself. This enhanced basicity is a defining chemical property that influences its physical characteristics, such as its interaction with protic solvents. Its relatively high boiling point is attributed to its molecular weight and the polar nature of the molecule, which leads to stronger intermolecular dipole-dipole interactions compared to non-polar molecules of similar size.

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